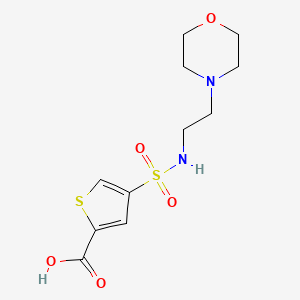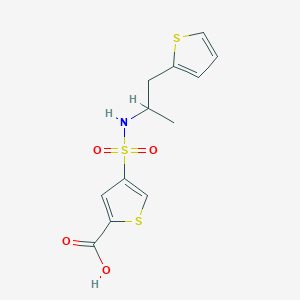![molecular formula C12H14FN3 B7576829 1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as FMP, and it belongs to the class of phenylpiperazine derivatives.
Wissenschaftliche Forschungsanwendungen
FMP has been studied for its potential therapeutic properties in various scientific research applications. One of the primary applications of FMP is in the treatment of depression, anxiety, and other mood disorders. FMP has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, FMP may help to alleviate the symptoms of depression and anxiety.
Wirkmechanismus
The mechanism of action of FMP involves its interaction with the serotonin transporter (SERT) protein. SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. FMP binds to the SERT protein and inhibits its activity, which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to be responsible for the therapeutic effects of FMP in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
FMP has been found to have several biochemical and physiological effects in scientific research studies. One of the primary effects of FMP is its ability to increase the levels of serotonin in the brain. This increase in serotonin levels may help to alleviate the symptoms of depression and anxiety. FMP has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, FMP has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of FMP for lab experiments is its high purity. The optimized synthesis method of FMP yields high purity compound, which is suitable for scientific research. Additionally, FMP has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one of the limitations of FMP for lab experiments is its high cost. FMP is a relatively expensive compound, which may limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for research on FMP. One direction is to study the potential therapeutic effects of FMP in the treatment of other mood disorders, such as bipolar disorder and schizophrenia. Another direction is to investigate the potential anti-inflammatory properties of FMP in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, future research could focus on developing more cost-effective synthesis methods for FMP, which would make it more accessible for scientific research.
Synthesemethoden
The synthesis of FMP involves the reaction of 2-fluoro-5-nitrobenzene with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-methylmethanamine to yield FMP. This synthesis method has been optimized to yield high purity FMP, which is suitable for scientific research.
Eigenschaften
IUPAC Name |
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-6-10-5-9(3-4-12(10)13)11-7-15-16(2)8-11/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEAOSKBVVQOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C2=CN(N=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)


![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)




![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)
